molecular formula C8H12O4 B12111143 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid

Cat. No.: B12111143
M. Wt: 172.18 g/mol
InChI Key: VBSCJZLLOKWPEK-ONEGZZNKSA-N
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Description

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid is a substituted propenoic acid derivative featuring a 2,2-dimethyl-1,3-dioxolane ring. This cyclic ketal moiety enhances stability under basic or non-aqueous conditions while retaining reactivity at the α,β-unsaturated carboxylic acid group. The compound is structurally characterized by its (E)- or (Z)-configured double bond and stereochemistry at the dioxolane ring (commonly (4S) configuration) . It serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and heterocycles .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+

InChI Key

VBSCJZLLOKWPEK-ONEGZZNKSA-N

Isomeric SMILES

CC1(OCC(O1)/C=C/C(=O)O)C

Canonical SMILES

CC1(OCC(O1)C=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Acetal Protection of Glycerol

Glycerol undergoes acetalization with 2,2-dimethoxypropane in the presence of catalytic p-toluenesulfonic acid (PTSA) to yield (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction achieves 85–90% conversion under solvent-free conditions at 60–80°C, with water removal facilitating equilibrium shift toward the acetal.

Reaction Conditions

ParameterValue
CatalystPTSA (1–2 mol%)
Temperature60–80°C
Time3–5 hours
Yield85–90%

Oppenauer Oxidation to Aldehyde

The alcohol intermediate is oxidized to the aldehyde using acetone as the oxidizing agent and aluminum isopropoxide as the catalyst. This Oppenauer oxidation proceeds at 58–62°C with a 73.4% yield after silica gel chromatography.

Reaction Conditions

ParameterValue
CatalystAluminum isopropoxide
SolventAcetone (excess)
Temperature58–62°C
Time2–6 hours
Yield73.4%

Knoevenagel Condensation for α,β-Unsaturated Acid Formation

The aldehyde intermediate undergoes condensation with malonic acid to form the target acrylic acid derivative. This method, adapted from classical Knoevenagel protocols, offers high regioselectivity and mild conditions.

Reaction Mechanism

The base-catalyzed condensation between 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and malonic acid proceeds via enolate formation, followed by dehydration and decarboxylation:

RCHO+CH2(COOH)2baseRCH=CHCOOH+CO2+H2O\text{RCHO} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{base}} \text{RCH=CHCOOH} + \text{CO}2 + \text{H}2\text{O}

where R=2,2-dimethyl-1,3-dioxolan-4-yl\text{R} = 2,2\text{-dimethyl-1,3-dioxolan-4-yl}.

Optimized Protocol

A mixture of aldehyde (1 equiv), malonic acid (1.2 equiv), and piperidine (10 mol%) in pyridine is refluxed for 4–6 hours. The crude product is acidified with HCl and extracted with ethyl acetate, yielding 68–75% of the target acid after purification.

Key Data

ParameterValue
SolventPyridine
CatalystPiperidine (10 mol%)
Temperature110–120°C (reflux)
Time4–6 hours
Yield68–75%

Wittig Reaction for Stereoselective Synthesis

The Wittig reaction provides an alternative route to access the α,β-unsaturated acid with control over stereochemistry. This method employs a phosphonium ylide derived from ethyl bromoacetate.

Ylide Preparation

Triphenylphosphine reacts with ethyl bromoacetate in dry THF to form the phosphonium salt, which is deprotonated with n-butyllithium at −78°C to generate the ylide:

Ph3P+BrCH2COOEtPh3P+CH2COOEtBrn-BuLiPh3P=CHCOOEt\text{Ph}3\text{P} + \text{BrCH}2\text{COOEt} \rightarrow \text{Ph}3\text{P}^+\text{CH}2\text{COOEt} \cdot \text{Br}^- \xrightarrow{\text{n-BuLi}} \text{Ph}_3\text{P=CHCOOEt}

Aldehyde–Ylide Coupling

The ylide reacts with 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in THF at 0°C, followed by hydrolysis of the resulting ester to the acid:

RCHO+Ph3P=CHCOOEtRCH=CHCOOEtNaOHRCH=CHCOOH\text{RCHO} + \text{Ph}_3\text{P=CHCOOEt} \rightarrow \text{RCH=CHCOOEt} \xrightarrow{\text{NaOH}} \text{RCH=CHCOOH}

Reaction Conditions

ParameterValue
SolventTHF
Temperature0°C to room temperature
Hydrolysis AgentNaOH (2M)
Overall Yield60–65%

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
Knoevenagel Low cost, one-potHigh-temperature reflux68–75%
Wittig StereoselectiveMulti-step, air-sensitive60–65%

The Knoevenagel method is preferred for industrial scalability due to fewer steps and lower reagent costs, while the Wittig reaction offers superior control for stereospecific applications.

Characterization and Spectral Data

The target compound exhibits distinct spectroscopic features:

  • IR (KBr): 1710 cm1^{-1} (C=O stretch), 1630 cm1^{-1} (C=C stretch).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 6.3 (d, J=15.9HzJ = 15.9 \, \text{Hz}, 1H, CH=), 5.8 (d, J=15.9HzJ = 15.9 \, \text{Hz}, 1H, CH=), 4.2–3.9 (m, 2H, dioxolane OCH2_2), 1.4 (s, 6H, CH3_3).

Green Chemistry Considerations

The solvent-free acetalization in CN102558132A aligns with green chemistry principles by eliminating volatile organic solvents. Similarly, the Oppenauer oxidation uses acetone as both solvent and oxidizing agent, minimizing waste.

Industrial Applications and Derivatives

The compound serves as a precursor for:

  • Polymer Chemistry: Copolymerization with styrene or acrylates to enhance thermal stability.

  • Pharmaceuticals: Intermediate in antiviral prodrugs due to its hydrolytically labile dioxolane group .

Chemical Reactions Analysis

Esterification and Hydrolysis

The compound exists in equilibrium with its ester derivatives under varying conditions. The ethyl ester form (ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate) is hydrolyzed to the free acid via acidic or basic conditions, as evidenced by its synthesis and isolation in different forms .

Reaction Conditions Product Yield Source
Ester hydrolysis (acidic)HCl/H₂O, reflux3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid85–90%
Ester hydrolysis (basic)NaOH/EtOH, 60°CSame as above88%

Nucleophilic Conjugate Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols) or organometallic reagents. For example:

Reagent Conditions Product Application Source
Grignard reagentsTHF, −78°C to rtβ-Substituted dioxolane derivativesSynthesis of branched carboxylic acids
AminesDCM, rtβ-Amino acrylatesIntermediate for heterocycles

Hydrogenation and Cyclization

The acrylate’s double bond can be hydrogenated, but selective reduction is challenging due to competing dioxolane ring stability. In one patent, hydrogenation of a related nitro compound led to pyrrolidinone formation via intramolecular cyclization :

Substrate Catalyst Conditions Product Yield
(S)-Ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-nitrobutanoatePd(OH)₂/C, H₂MeOH, reflux(S)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one85%

Dioxolane Ring Opening

The 1,3-dioxolane ring is cleaved under acidic conditions to yield a diol, which can undergo further oxidation or protection:

Acid Conditions Product Downstream Use Source
HCl (aq.)H₂O, 80°C3-(1,2-Dihydroxyethyl)prop-2-enoic acidSynthesis of polyols or lactones
Trifluoroacetic acidDCM, rtSame as aboveNatural product synthesis

Oxidation and Functionalization

The carboxylic acid group enables derivatization into amides or anhydrides. For example:

Reagent Conditions Product Application Source
SOCl₂DCM, 0°C to rtAcid chlorideAmide coupling
DCC, NH₂RDMF, rtAmide derivativesPeptide mimetics

Scientific Research Applications

Biological Activities

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid exhibits several notable biological activities that are relevant to pharmaceutical research:

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In models of inflammation, 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid has shown potential in reducing inflammatory markers. This suggests its utility in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the anticancer effects of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 7 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting significant potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Potential

In an animal model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and histological signs of inflammation compared to control groups. This study supports its potential application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Ester Derivatives

  • Methyl (E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoate (CAS 81703-93-7): This methyl ester derivative replaces the carboxylic acid group with a methyl ester. The esterification reduces polarity, improving solubility in organic solvents. It is used in asymmetric synthesis, leveraging its (4S) configuration for stereocontrol .
  • Ethyl (2Z)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoate: The ethyl ester variant exhibits (Z)-configuration and (4R) stereochemistry, altering spatial interactions in catalytic reactions. Such differences impact reactivity in Diels-Alder or Michael addition pathways .
Property 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic Acid Methyl Ester Derivative Ethyl Ester (Z)-Isomer
Functional Group Carboxylic acid Methyl ester Ethyl ester
Configuration (E)- or (Z)- (E)- (Z)-
Stereochemistry (4S) (4S) (4R)
Solubility Polar solvents (e.g., DMSO, MeOH) Organic solvents (e.g., DCM, THF) Similar to methyl ester
Applications Pharmaceutical intermediates, heterocycle synthesis Asymmetric catalysis Stereoselective reactions

Aroyl and Heterocyclic Derivatives

  • 3-(4-Bromobenzoyl)prop-2-enoic Acid: Replacing the dioxolane ring with a 4-bromobenzoyl group introduces electron-withdrawing effects, enhancing reactivity toward nucleophiles (e.g., amines, thiols).
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid: Incorporating a quinoline moiety confers planar aromaticity, enabling π-π stacking interactions. This structural feature is linked to moderate broad-spectrum antimicrobial activity in agar diffusion assays .
Property 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic Acid 3-(4-Bromobenzoyl)prop-2-enoic Acid 3-(Quinolinyl)propanoic Acid
Key Substituent Dioxolane ring 4-Bromobenzoyl Quinoline
Reactivity Moderate (ketal stability) High (electron-deficient carbonyl) Moderate (aromatic interactions)
Bioactivity Limited data Antimicrobial precursors Moderate antimicrobial
Synthetic Utility Protecting group strategies Heterocyclic synthesis Bioactive scaffold development

Halogenated and Hydroxy-Substituted Analogues

  • Ethyl (3S)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate: The addition of difluoro and hydroxy groups increases metabolic stability and hydrogen-bonding capacity. This derivative is critical in synthesizing antiviral agents like Sofosbuvir intermediates .
  • Ethyl 3-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-hydroxypropanoate: The hydroxypropanoate side chain enhances solubility in polar media, making it suitable for aqueous-phase reactions. Its synthesis involves BF3-catalyzed epoxide ring-opening .
Property 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic Acid Difluoro-Hydroxypropanoate Ester Hydroxypropanoate Ester
Substituents α,β-unsaturated acid Difluoro, hydroxy Hydroxy, methoxy
Metabolic Stability Moderate High Moderate
Pharmaceutical Role Intermediate Antiviral agent precursor Solubility-enhancing moiety

Key Research Findings

Stereochemical Influence : The (4S) configuration in dioxolane-containing compounds is pivotal for enantioselective synthesis. For example, (S)-configured esters exhibit superior stereocontrol in catalytic asymmetric reactions compared to (R)-isomers .

Reactivity Trends : The α,β-unsaturated acid group undergoes Michael additions with amines and thiols, while the dioxolane ring remains inert under mild conditions but hydrolyzes in acidic environments to yield diols .

Biological Activity

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid, also known as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, is a compound of interest due to its potential biological activities. This compound features a dioxolane ring, which is known for its diverse applications in medicinal chemistry and organic synthesis. The following sections will explore its biological activity, including antibacterial and antifungal properties, supported by relevant data and case studies.

  • Molecular Formula : C11H18O4
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 81997-76-4
  • Structure : The compound contains a dioxolane moiety which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a range of biological activities. These include antibacterial, antifungal, antiviral, and anticancer properties. The biological activity of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid has been investigated in various studies.

Antibacterial Activity

A study synthesized several derivatives of 1,3-dioxolanes and assessed their antibacterial activity against several Gram-positive and Gram-negative bacteria. The results showed that many derivatives exhibited significant antibacterial effects:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus625–1250 µg/mL
Compound 2Staphylococcus epidermidisSignificant activity
Compound 3Enterococcus faecalis625 µg/mL
Compound 4Pseudomonas aeruginosaPerfect activity

The study highlighted that the presence of the dioxolane ring significantly enhances the antibacterial properties of these compounds .

Antifungal Activity

In addition to antibacterial properties, the synthesized compounds were tested for antifungal activity against Candida albicans. Results indicated that all tested compounds except one demonstrated notable antifungal activity:

CompoundAntifungal Activity Against C. albicans
Compound AExcellent
Compound BExcellent
Compound CNo significant activity

This suggests that the dioxolane structure can be beneficial in developing antifungal agents .

Case Studies

Several case studies have explored the biological applications of dioxolane derivatives:

  • Synthesis and Screening : A series of new chiral and racemic 1,3-dioxolanes were synthesized from salicylaldehyde and diols. These compounds were screened for their antibacterial and antifungal activities, revealing that most exhibited significant effects against various bacterial strains and C. albicans .
  • Antiviral Potential : Some derivatives of dioxolanes have shown potential as inhibitors for viral polymerases. For instance, certain compounds derived from dioxolanes were evaluated for their ability to inhibit HCV NS5B polymerase, indicating a promising avenue for antiviral drug development .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions involving α,β-unsaturated carboxylic acids and diols, where the dioxolane ring is formed as a protective group. For example, analogous syntheses (e.g., thiazole- or benzodioxole-containing propenoic acids) employ acetic acid/sodium acetate-mediated cyclization under reflux . Optimization includes adjusting catalysts (e.g., BF₃·Et₂O for cyclization ), temperature (60–100°C), and solvent polarity to improve yield (typically 60–85%) and purity. Post-synthesis purification via recrystallization (acetic acid/water systems) or column chromatography is critical .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the dioxolane ring (δ 1.3–1.5 ppm for dimethyl groups; δ 4.0–5.0 ppm for oxygenated protons) and α,β-unsaturated system (δ 6.2–7.5 ppm for vinyl protons).
  • X-ray Crystallography : Resolves stereochemistry and ring conformation. For example, spirocyclic analogs require single-crystal X-ray studies (R factor < 0.05) to validate spatial arrangements .
  • FT-IR : Identifies carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .

Advanced: How does the dioxolane ring’s stereoelectronic properties influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

Methodological Answer:
The dioxolane ring’s electron-donating methyl groups and ring strain alter the electron density of the conjugated enoic acid system, enhancing electrophilicity at the β-carbon. Computational studies (DFT) can model frontier molecular orbitals to predict regioselectivity in cycloadditions. Experimentally, kinetic assays under varying dielectric conditions (e.g., DMSO vs. toluene) quantify electronic effects . For example, benzodioxole analogs show accelerated reactivity in polar aprotic solvents due to stabilized transition states .

Advanced: What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) of derivatives?

Methodological Answer:
Discrepancies often arise from impurities or structural variability. Key steps include:

  • Purity Validation : HPLC (≥95% purity; C18 column, acetonitrile/water gradient) and LC-MS to exclude byproducts .
  • Standardized Bioassays : Use reference strains (e.g., E. coli ATCC 25922) and controlled conditions (pH, temperature) to minimize variability. IARC protocols for cytotoxicity assays (e.g., MTT tests) are recommended .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) using analogs like 3,4-dimethoxycinnamic acid .

Basic: What are the compound’s applications in medicinal chemistry or material science?

Methodological Answer:

  • Drug Development : As a precursor for prodrugs (e.g., ester derivatives to enhance bioavailability) or enzyme inhibitors (e.g., targeting hydrolases) .
  • Polymer Chemistry : The acrylate moiety enables radical polymerization for biodegradable hydrogels. Reaction kinetics can be monitored via DSC or GPC .

Advanced: How can computational modeling predict the compound’s metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (≈1.5–2.0), solubility, and cytochrome P450 interactions.
  • Toxicity Profiling : QSAR models trained on IARC carcinogenicity data (e.g., caffeic acid analogs) assess mutagenic potential .
  • Docking Studies : Simulate binding to targets (e.g., COX-2) using AutoDock Vina, validated by in vitro IC₅₀ assays .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Under inert atmosphere (N₂) at –20°C to prevent oxidation of the acrylic acid moiety.
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis products (e.g., ring-opened diols) .

Advanced: How can researchers resolve spectral overlaps in NMR caused by the dioxolane and propenoic acid groups?

Methodological Answer:

  • 2D NMR : HSQC and HMBC correlate protons/carbons to distinguish dioxolane (C-O-C) from vinyl (C=C) signals.
  • Deuterated Solvents : Use DMSO-d₆ to sharpen peaks for oxygenated protons.
  • Variable Temperature NMR : Resolve conformational isomers by analyzing coalescence temperatures .

Advanced: What mechanistic insights explain conflicting catalytic outcomes in asymmetric syntheses using this compound?

Methodological Answer:
Contradictions may stem from catalyst-substrate mismatches. Screening chiral catalysts (e.g., Jacobsen’s thiourea) under kinetic vs. thermodynamic control (low/high temp) can optimize enantioselectivity. Racemization risks are assessed via polarimetry over time .

Basic: What regulatory guidelines apply to its use in pharmacological studies?

Methodological Answer:
Follow OECD GLP principles for preclinical testing. For carcinogenicity, IARC’s Monographs on the Evaluation of Carcinogenic Risks provide protocols for in vitro/in vivo assays . ECHA guidelines mandate hazard communication (SDS) for workplace safety .

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